molecular formula C9H6ClFN2O B3037961 N1-(2-cyano-3-fluorophenyl)-2-chloroacetamide CAS No. 680214-42-0

N1-(2-cyano-3-fluorophenyl)-2-chloroacetamide

Cat. No.: B3037961
CAS No.: 680214-42-0
M. Wt: 212.61 g/mol
InChI Key: QDQIGKUKBSXIMY-UHFFFAOYSA-N
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Description

N1-(2-cyano-3-fluorophenyl)-2-chloroacetamide is a chemical compound with the molecular formula C9H6ClFN2O It is characterized by the presence of a cyano group, a fluorine atom, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyano-3-fluorophenyl)-2-chloroacetamide typically involves the reaction of 2-cyano-3-fluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyano-3-fluorophenyl)-2-chloroacetamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloroacetamide group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new amide or thioamide derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild to moderate conditions, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Reduction: Reducing agents like LiAlH4 or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Amide or thioamide derivatives.

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

N1-(2-cyano-3-fluorophenyl)-2-chloroacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-cyano-3-fluorophenyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the chloroacetamide moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and specificity by participating in halogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyano-3-fluorophenyl)pyrrole
  • N-(2-Cyano-3-fluorophenyl)acetamide

Uniqueness

N1-(2-cyano-3-fluorophenyl)-2-chloroacetamide is unique due to the presence of the chloroacetamide group, which imparts distinct reactivity and binding properties compared to other similar compounds. The combination of the cyano, fluorine, and chloroacetamide groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(2-cyano-3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O/c10-4-9(14)13-8-3-1-2-7(11)6(8)5-12/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQIGKUKBSXIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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